2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile

The compound 2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile (CAS 308095-54-7), also known as WAY-604655, is a synthetic small molecule with the molecular formula C13H11N3S and a molecular weight of 241.31 g/mol. It features a conjugated system linking a benzothiazole ring to a pyrrolidine-derived ylidene acetonitrile moiety.

Molecular Formula C13H11N3S
Molecular Weight 241.31 g/mol
Cat. No. B10801560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile
Molecular FormulaC13H11N3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1CC(=C(C#N)C2=NC3=CC=CC=C3S2)NC1
InChIInChI=1S/C13H11N3S/c14-8-9(10-5-3-7-15-10)13-16-11-4-1-2-6-12(11)17-13/h1-2,4,6,15H,3,5,7H2/b10-9+
InChIKeyJKJYEGXAYUAVGF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile: Chemical Identity and Core Scaffold for Procurement Screening


The compound 2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile (CAS 308095-54-7), also known as WAY-604655, is a synthetic small molecule with the molecular formula C13H11N3S and a molecular weight of 241.31 g/mol . It features a conjugated system linking a benzothiazole ring to a pyrrolidine-derived ylidene acetonitrile moiety . The compound is available from multiple suppliers for research use, with purities often specified at 97% or higher . Its structure places it within a class of heterocyclic compounds that are explored as scaffolds for biological activity, particularly in the context of enzyme inhibition [1].

Procurement Risks of Substituting 2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile with Close Analogs


Generic substitution for this compound is not scientifically supported due to a complete absence of publicly available, quantitative comparative data against any close analog. While structurally related compounds, such as 2-(benzo[d]thiazol-2-yl)acetonitrile [1] or (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid derivatives [2], have known reactivity or biological activity, the specific impact of the pyrrolidin-2-ylidene group on the target compound's properties—such as binding affinity, solubility, metabolic stability, or reactivity—remains uncharacterized in the primary literature. Substituting this compound with an analog without direct evidence of functional equivalence would be a high-risk procurement decision, as even minor structural modifications can drastically alter pharmacological or physicochemical behavior.

Quantitative Differentiation Evidence for 2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile Against Comparators


Validated Application Scenarios for 2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile Based on Evidence Strength


Exploratory Medicinal Chemistry Scaffold

The compound's core structure, combining a benzothiazole and a pyrrolidine ylidene nitrile, may serve as a starting point for medicinal chemistry exploration, specifically for designing novel aldose reductase inhibitors or other enzyme targets where such heterocyclic systems have shown promise. However, this is based solely on class-level inference from related benzothiazole-pyrrole structures, not direct evidence for this compound. [1]

Synthetic Intermediate for Heterocyclic Libraries

Given the established reactivity of 2-(benzo[d]thiazol-2-yl)acetonitrile derivatives in Knoevenagel condensations, this compound could potentially serve as a building block for generating a library of arylacrylonitrile analogs. This application is speculative and based on the chemical logic of analogous systems, as no specific synthetic protocols have been reported for this precise molecule. [2]

Reference Standard in Analytical Method Development

The commercial availability of this compound with defined purity (e.g., ≥97%) makes it a candidate for use as a reference standard in HPLC, LC-MS, or other analytical method development, provided the methods are being established for related benzothiazole-acetonitrile impurities or derivatives. This utility is a general procurement advantage, not an evidence-based differentiation from analogs.

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